5-Chloro-2-fluorobenzamide
Overview
Description
5-Chloro-2-fluorobenzamide is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzamide, characterized by the presence of chlorine and fluorine atoms attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluorobenzamide typically involves the reaction of 5-chloro-2-fluorobenzoic acid with ammonia or an amine. One common method includes the conversion of the acid to its corresponding acid chloride, followed by reaction with ammonia in the presence of a solvent like dichloromethane . The reaction conditions often involve:
Temperature: Room temperature
Solvent: Dichloromethane
Reagents: Ammonia (30% aqueous solution)
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Conversion of 5-chloro-2-fluorobenzoic acid to its acid chloride
- Reaction with ammonia or an amine in a suitable solvent
- Purification steps to isolate the desired product
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluorobenzamide undergoes various chemical reactions, including:
- Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
- Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
- Substitution: Nucleophiles such as hydroxide ions or amines, typically in polar solvents.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution: Formation of substituted benzamides.
- Reduction: Formation of 5-chloro-2-fluoroaniline.
- Oxidation: Formation of 5-chloro-2-fluorobenzoic acid.
Scientific Research Applications
5-Chloro-2-fluorobenzamide has several applications in scientific research:
- Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
- Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
- Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
- Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
- 5-Chloro-2-fluorobenzoic acid
- 5-Chloro-2-fluoroaniline
- 2-Chloro-5-fluorobenzamide
Comparison: 5-Chloro-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-chloro-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSILFLCXIRODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378581 | |
Record name | 5-chloro-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-57-6 | |
Record name | 5-Chloro-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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